An In-Depth Technical Guide to the Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
An In-Depth Technical Guide to the Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document delves into the strategic synthesis, including retrosynthetic analysis, detailed experimental protocols for key transformations, and a thorough examination of the reaction mechanisms. The imidazole[4,5-d][1][2]diazepine core is a recognized pharmacophore, with analogues exhibiting a range of biological activities, including potential as antiviral and anticancer agents.[1][3][4][5] This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this privileged heterocyclic system.
Introduction: The Significance of the Imidazo[4,5-d][1][2]diazepine Scaffold
The fusion of an imidazole ring with a diazepine ring gives rise to the imidazo[4,5-d][1][2]diazepine system, a heterocyclic scaffold that has garnered attention in the field of drug discovery. Imidazole itself is a ubiquitous moiety in biologically active molecules, valued for its ability to engage in various non-covalent interactions within biological systems.[6] The seven-membered diazepine ring, when fused to other aromatic systems, imparts unique conformational properties and serves as a versatile template for a diverse array of functionalizations.
Derivatives of the imidazo[4,5-e][1][2]diazepine-4,8-dione ring system, which shares the core structure of the title compound, have demonstrated potent in vitro activity against a range of cancer cell lines, including prostate, lung, breast, and ovarian cancers.[1][4] Furthermore, this class of compounds has been investigated for antiviral properties, with some analogues showing activity against viruses such as Hepatitis B (HBV) and Hepatitis C (HCV).[1] The structural resemblance of this scaffold to purine bases suggests its potential to interact with a variety of biological targets, making it a compelling starting point for the development of novel therapeutics.
This guide will focus on a practical and efficient synthetic route to the parent compound, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, providing the foundational knowledge for the synthesis of a library of derivatives for further investigation.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I), suggests a key disconnection at the two amide bonds within the diazepine ring. This leads back to a suitably functionalized imidazole precursor, specifically 1H-imidazole-4,5-dicarboxamide (II), and a one-carbon unit that can form the guanidine-like functionality within the diazepine ring. Guanidine itself (or a salt thereof) is an ideal synthon for this purpose.
The 1H-imidazole-4,5-dicarboxamide (II) can be readily prepared from the corresponding diester, diethyl 1H-imidazole-4,5-dicarboxylate (III), via amidation. The diester (III), in turn, can be synthesized from commercially available starting materials. This multi-step approach provides a robust and scalable pathway to the target molecule.
Figure 1: Retrosynthetic analysis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.
Detailed Synthetic Protocols
The following section provides detailed, step-by-step protocols for the synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one, starting from the preparation of the key imidazole diester precursor.
Step 1: Synthesis of Diethyl 1H-imidazole-4,5-dicarboxylate (III)
The synthesis of the starting diester can be achieved through various methods. One common approach involves the condensation of diethyl oxalate and an appropriate three-carbon building block in the presence of ammonia. An alternative and often more direct route is the oxidation of benzimidazole, followed by esterification, although this can involve harsh reagents.[7] For the purpose of this guide, we will assume the availability of diethyl 1H-imidazole-4,5-dicarboxylate as a starting material, as it is commercially available from several suppliers.
Step 2: Synthesis of 1H-Imidazole-4,5-dicarboxamide (II)
The conversion of the diester to the corresponding diamide is a critical step, as the diamide is the direct precursor for the final cyclization. This transformation is typically achieved by ammonolysis, where the diester is treated with ammonia in a suitable solvent.
Experimental Protocol:
-
Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, suspend diethyl 1H-imidazole-4,5-dicarboxylate (III) (1 equivalent) in a saturated solution of ammonia in methanol (approximately 7 N). The concentration should be approximately 0.1-0.2 M.
-
Reaction Conditions: Seal the vessel and stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting diester.
-
Work-up and Purification:
-
Upon completion, cool the reaction vessel in an ice bath before carefully venting.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude solid is often of high purity. However, if necessary, it can be further purified by recrystallization from a suitable solvent such as water or ethanol, or by trituration with diethyl ether to remove any remaining starting material.
-
Dry the purified 1H-imidazole-4,5-dicarboxamide (II) under vacuum to yield a white to off-white solid.
-
Table 1: Summary of Reaction Parameters for the Synthesis of 1H-Imidazole-4,5-dicarboxamide (II)
| Parameter | Value |
| Starting Material | Diethyl 1H-imidazole-4,5-dicarboxylate (III) |
| Reagent | Saturated NH₃ in Methanol |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 48-72 hours |
| Typical Yield | 85-95% |
Step 3: Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I)
The final step in the synthesis is the cyclocondensation of 1H-imidazole-4,5-dicarboxamide (II) with guanidine. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide, to facilitate the nucleophilic attack and subsequent cyclization.
Experimental Protocol:
-
Reaction Setup: To a solution of sodium methoxide (2.2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1H-imidazole-4,5-dicarboxamide (II) (1 equivalent) and guanidine hydrochloride (1.1 equivalents). The concentration of the dicarboxamide should be in the range of 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting material.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid, such as glacial acetic acid or by bubbling CO₂ gas, which will precipitate the product.
-
Filter the resulting precipitate and wash it sequentially with cold methanol and diethyl ether.
-
Dry the solid under vacuum to obtain the crude 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I).
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as water/ethanol, if necessary.
-
Table 2: Summary of Reaction Parameters for the Synthesis of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one (I)
| Parameter | Value |
| Starting Material | 1H-Imidazole-4,5-dicarboxamide (II) |
| Reagents | Guanidine Hydrochloride, Sodium Methoxide |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
Reaction Mechanism
The cyclization of 1H-imidazole-4,5-dicarboxamide with guanidine in the presence of a strong base proceeds through a multi-step mechanism involving nucleophilic attack and intramolecular condensation.
Figure 2: Proposed mechanism for the synthesis of the target molecule.
-
Activation of Guanidine: The strong base (sodium methoxide) deprotonates guanidine, increasing its nucleophilicity.
-
Initial Nucleophilic Attack: The resulting nucleophilic guanidine attacks one of the amide carbonyl groups of the 1H-imidazole-4,5-dicarboxamide, forming a tetrahedral intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the newly formed adduct then undergoes an intramolecular nucleophilic attack on the second amide carbonyl group, leading to the formation of a bicyclic intermediate.
-
Condensation and Aromatization: This intermediate subsequently eliminates a molecule of water and a molecule of ammonia to form the fused diazepine ring. Tautomerization of the resulting imino-diazepine to the more stable amide form yields the final product, 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one.
Characterization Data
Accurate characterization of the synthesized compounds is essential for confirming their identity and purity. The following table summarizes the expected analytical data for the key compounds.
Table 3: Expected Analytical Data
| Compound | Molecular Formula | MW | Expected ¹H NMR (δ, ppm) (DMSO-d₆) | Expected ¹³C NMR (δ, ppm) (DMSO-d₆) | Expected MS (m/z) |
| (II) | C₅H₆N₄O₂ | 154.13 | ~13.5 (br s, 1H, imidazole NH), ~8.0-7.5 (br s, 4H, 2 x CONH₂) | ~165 (C=O), ~138 (imidazole C), ~125 (imidazole C) | 155.1 [M+H]⁺ |
| (I) | C₆H₆N₄O | 150.14 | ~12.0 (br s, 1H, imidazole NH), ~10.0 (br s, 1H, amide NH), ~8.0 (s, 1H, diazepine CH), ~7.5 (br s, 1H, amide NH) | ~160 (C=O), ~150 (guanidine C), ~140 (imidazole C), ~120 (imidazole C) | 151.1 [M+H]⁺ |
Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic pathway for the preparation of 4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one. The described three-step sequence, commencing from diethyl 1H-imidazole-4,5-dicarboxylate, provides a practical route to this important heterocyclic scaffold. The provided experimental protocols, mechanistic insights, and characterization data are intended to equip researchers in medicinal chemistry and drug development with the necessary information to synthesize and further explore this promising class of compounds. The potential for diverse functionalization of the imidazole and diazepine rings opens up extensive possibilities for the creation of novel analogues with tailored biological activities.
References
-
Wittine, K., Poljak, K., Kovač, M., Makuc, D., Plavec, J., Balzarini, J., Martinović, T., Pavelić, S., Pavelić, K., & Mintas, M. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385–13397. [Link]
- Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
-
de Oliveira, C. S. A., Lacerda, R. G., & de Lima, G. M. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 854. [Link]
-
Tan, Y., & Tan, C.-H. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions. Chemical Communications, 47(29), 8210-8222. [Link]
-
Taylor & Francis Online. (2006). AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER. Retrieved from [Link]
- Woon, E. C. Y., & Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
-
Per-Even, K., et al. (2013). The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. Molecules, 18(11), 13385-13397. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[4,5-e][1][2]diazepine-4,8-dione (9–11) and.... Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
- Der Pharma Chemica. (2017). Synthesis, Characterization and Study Antibacterial Activity of some New 1,3- oxazepine and 1,3-diazepine Derivatives. Der Pharma Chemica, 9(21), 86-93.
-
MDPI. (2022). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 27(15), 4984. [Link]
- Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Journal of Chemical Sciences, 7(6).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Hosmane, R. S., et al. (2011). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][2]diazepine Ring System. Anticancer Research, 31(8), 2419-2424.
-
Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(23), 7312. [Link]
Sources
- 1. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1,3]diazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
